molecular formula C13H9BrFN3O3 B11953399 N-(4-bromophenyl)-N'-(2-fluoro-5-nitrophenyl)urea CAS No. 195452-09-6

N-(4-bromophenyl)-N'-(2-fluoro-5-nitrophenyl)urea

Cat. No.: B11953399
CAS No.: 195452-09-6
M. Wt: 354.13 g/mol
InChI Key: YYQOYLWBMMXKLK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of bromine, fluorine, and nitro groups in the compound’s structure suggests potential reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea typically involves the reaction of 4-bromoaniline with 2-fluoro-5-nitroaniline in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of reagents, solvents, and reaction conditions is optimized for yield, purity, and cost-effectiveness. Purification steps may include recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Substitution: The urea moiety can participate in various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted ureas: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea can be used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, urea derivatives are often explored for their potential as enzyme inhibitors or receptor ligands. The specific structure of this compound may allow it to interact with biological targets in unique ways.

Medicine

Urea derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of halogen and nitro groups may enhance the compound’s bioactivity.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings. Their reactivity and functional groups make them suitable for various applications.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-(2-fluoro-5-nitrophenyl)urea: Similar structure with chlorine instead of bromine.

    N-(4-bromophenyl)-N’-(2-chloro-5-nitrophenyl)urea: Similar structure with chlorine instead of fluorine.

    N-(4-bromophenyl)-N’-(2-fluoro-5-aminophenyl)urea: Similar structure with an amino group instead of a nitro group.

Uniqueness

The unique combination of bromine, fluorine, and nitro groups in N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea may confer distinct reactivity and biological activity compared to its analogs. These differences can be exploited in various applications, making it a compound of interest in research and industry.

Properties

CAS No.

195452-09-6

Molecular Formula

C13H9BrFN3O3

Molecular Weight

354.13 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(2-fluoro-5-nitrophenyl)urea

InChI

InChI=1S/C13H9BrFN3O3/c14-8-1-3-9(4-2-8)16-13(19)17-12-7-10(18(20)21)5-6-11(12)15/h1-7H,(H2,16,17,19)

InChI Key

YYQOYLWBMMXKLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br

Origin of Product

United States

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